molecular formula C11H14O2S B14060045 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one

Katalognummer: B14060045
Molekulargewicht: 210.29 g/mol
InChI-Schlüssel: FYSFUFQZBRAPLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one typically involves the reaction of 4-ethoxy-2-mercaptophenol with a suitable propanone derivative under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently and cost-effectively.

Analyse Chemischer Reaktionen

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carbonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C11H14O2S

Molekulargewicht

210.29 g/mol

IUPAC-Name

1-(4-ethoxy-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2S/c1-3-13-10-5-4-9(6-8(2)12)11(14)7-10/h4-5,7,14H,3,6H2,1-2H3

InChI-Schlüssel

FYSFUFQZBRAPLE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)CC(=O)C)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.